N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide
Description
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is a synthetic organic compound featuring a unique structural framework. Its core structure includes:
- Oxane (tetrahydropyran) ring: A six-membered oxygen-containing heterocycle.
- 2-Methoxyphenyl group: Attached to the oxane ring, contributing aromatic and electron-donating properties.
- Thiophen-3-ylmethyl group: A sulfur-containing heterocyclic substituent linked via a methyl group.
This compound’s design combines lipophilic (cyclopropyl, thiophene) and polar (carboxamide, methoxy) elements, suggesting possible applications in central nervous system (CNS) or antimicrobial therapeutics. However, its exact pharmacological profile remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-cyclopropyl-4-(2-methoxyphenyl)-N-(thiophen-3-ylmethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-24-19-5-3-2-4-18(19)21(9-11-25-12-10-21)20(23)22(17-6-7-17)14-16-8-13-26-15-16/h2-5,8,13,15,17H,6-7,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYAZSMVHSVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)N(CC3=CSC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopropyl group, a methoxy-substituted phenyl ring, and a thiophene moiety, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, impacting neurotransmitter systems and cellular signaling pathways.
- Antiproliferative Effects : Preliminary studies indicate that the compound exhibits antiproliferative activity against certain cancer cell lines, suggesting potential as an anticancer agent.
Pharmacological Effects
Research indicates that this compound displays various pharmacological effects:
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound significantly reduces the viability of MDA-MB 468 breast cancer cells. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
- Neuropharmacological Studies : Research focusing on the compound's interaction with serotonin receptors has shown that it selectively binds to the 5-HT_2C receptor subtype. This interaction may offer insights into its potential use in treating mood disorders.
Scientific Research Applications
- Neurotensin Receptor Agonism :
- Antidepressant Potential :
- Anti-inflammatory Properties :
Case Studies
- Neuropharmacology :
-
Inflammatory Models :
- In vivo studies using rodent models of inflammation demonstrated that compounds similar to N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide significantly reduced markers of inflammation, suggesting a viable pathway for drug development in chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Carboxamide Derivatives
The compound shares structural motifs with thiophene-based carboxamides, which are explored for diverse bioactivities. Key comparisons include:
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Structure: Thiophene-3-carboxamide with imino, chlorophenyl, and isopropyl substituents.
- Bioactivity : Reported to exhibit analgesic, anti-inflammatory, and antimicrobial properties due to thiophene’s electron-rich system and substituent interactions with biological targets .
- Key Differences: The user’s compound replaces the imino and chlorophenyl groups with a 2-methoxyphenyl-oxane system. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains (e.g., isopropyl).
General Thiophene Derivatives
- Activities: Thiophene derivatives are known for antimicrobial, antifungal, and anti-inflammatory effects, attributed to sulfur’s electronegativity and aromatic stabilization .
- Structural Advantage : The user’s compound integrates a rigid oxane ring, which may improve binding specificity compared to simpler thiophene analogs.
NBOMe Series (25X-NBOMe Compounds)
While structurally distinct, NBOMe compounds are included here to contrast psychoactive and therapeutic scaffolds:
25I-NBOMe, 25B-NBOMe, 25C-NBOMe
- Structure : Phenethylamine backbone with halogenated aryl groups and methoxybenzyl substitutions .
- Bioactivity: Potent 5-HT2A receptor agonists with hallucinogenic effects; high toxicity and overdose risks reported .
- Key Differences: The user’s compound lacks the phenethylamine core critical for serotonin receptor binding. The oxane-thiophene-carboxamide framework suggests a divergent mechanism, possibly targeting enzymes or non-CNS receptors.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the user’s compound may reduce oxidative metabolism, extending half-life compared to NBOMe compounds or alkyl-substituted thiophenes .
- Target Specificity: The oxane ring’s rigidity could enhance binding to enzymes or non-CNS receptors, diverging from NBOMe’s serotonin receptor focus .
- Safety Profile : Unlike NBOMe compounds, which are associated with severe toxicity, thiophene carboxamides generally exhibit safer preclinical profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
